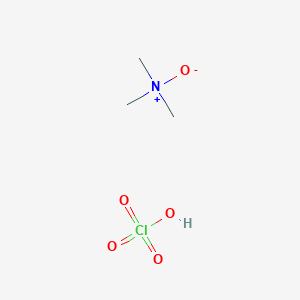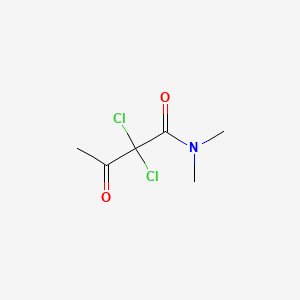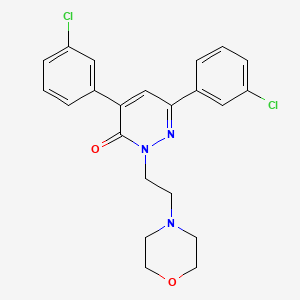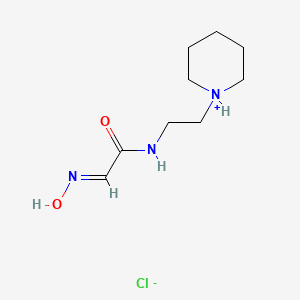
Piperoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperoxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of the functional group R1R2C=NOH. Oximes are typically derived from the reaction of hydroxylamine with aldehydes or ketones. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperoxime can be synthesized through several methods. One common method involves the reaction of piperidine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
- Piperidine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of piperidine oxime using a suitable catalyst such as palladium on carbon. This method allows for the large-scale production of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperoxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: this compound is used in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperoxime involves its interaction with specific molecular targets. In biological systems, this compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote for organophosphate poisoning.
TMB-4: A reactivator of acetylcholinesterase inhibited by organophosphates.
HI-6: A more effective reactivator compared to pralidoxime and obidoxime.
Uniqueness
Piperoxime is unique in its structural properties and reactivity compared to other oximes. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound. Additionally, its specific interactions with molecular targets in biological systems highlight its potential in drug development and therapeutic applications.
Properties
CAS No. |
22078-31-5 |
|---|---|
Molecular Formula |
C9H18ClN3O2 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-(2-piperidin-1-ium-1-ylethyl)acetamide;chloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+; |
InChI Key |
MUHPTBKDTAZKMW-YGCVIUNWSA-N |
Isomeric SMILES |
C1CC[NH+](CC1)CCNC(=O)/C=N/O.[Cl-] |
Canonical SMILES |
C1CC[NH+](CC1)CCNC(=O)C=NO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




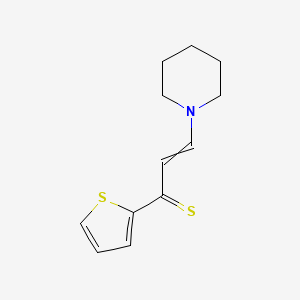
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

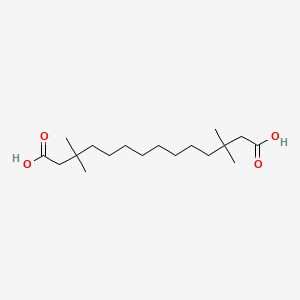
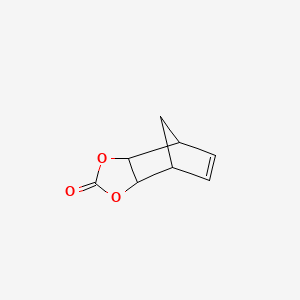
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
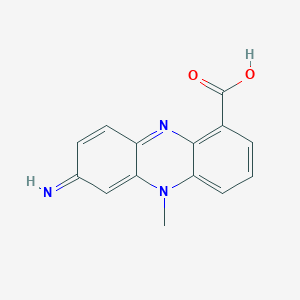
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
